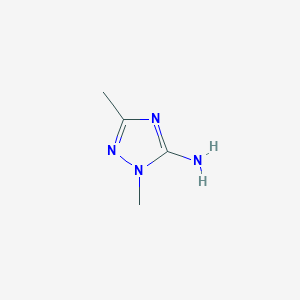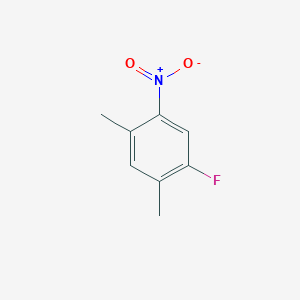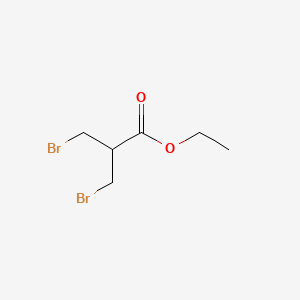![molecular formula C12H8N2OS B1362576 6-苯基咪唑并[2,1-b][1,3]噻唑-5-甲醛 CAS No. 74630-73-2](/img/structure/B1362576.png)
6-苯基咪唑并[2,1-b][1,3]噻唑-5-甲醛
描述
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is an organic compound with the molecular formula C({12})H({8})N(_{2})OS It features a fused ring system combining an imidazole and a thiazole ring, with a phenyl group attached to the imidazole ring and an aldehyde group at the 5-position of the thiazole ring
科学研究应用
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting microbial infections and cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring enzyme inhibition and protein-ligand interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules, including dyes and polymers.
作用机制
Target of Action
Similar compounds, such as citco, an imidazothiazole derivative, have been shown to stimulate the human constitutive androstane receptor (car) nuclear translocation . CAR is a key regulator of xenobiotic and endobiotic metabolism and disposition.
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with dna and topoisomerase ii, leading to dna double-strand breaks .
Result of Action
Similar compounds have been shown to have antiproliferative effects against various cancer cell lines .
生化分析
Biochemical Properties
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory effects on certain enzymes, which can alter the biochemical pathways within cells. For example, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and affecting cellular redox balance .
Cellular Effects
The effects of 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde on different cell types and cellular processes are profound. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has demonstrated antiproliferative activity, leading to cell cycle arrest and apoptosis . Additionally, it can affect mitochondrial function, leading to changes in energy production and metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their function. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses and energy metabolism . This compound can influence metabolic flux and alter the levels of specific metabolites within cells, potentially affecting overall cellular function and homeostasis .
Transport and Distribution
Within cells and tissues, 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is essential for determining the compound’s bioavailability and efficacy in different biological contexts.
Subcellular Localization
The subcellular localization of 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can determine its interactions with various biomolecules and its overall impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an α-haloketone with an aldehyde and ammonia or an amine.
Formation of the Thiazole Ring: The thiazole ring is often formed by the cyclization of a thioamide with a haloketone.
Coupling of the Rings: The imidazole and thiazole rings are then coupled through a cyclization reaction, often involving a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.
Introduction of the Aldehyde Group: The aldehyde group can be introduced via formylation, typically using reagents like Vilsmeier-Haack reagent (a combination of DMF and POCl(_{3})).
Industrial Production Methods
Industrial production of 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Condensation: The aldehyde group can participate in condensation reactions, such as the formation of Schiff bases with amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration with nitric acid and sulfuric acid.
Condensation: Ammonia or primary amines in ethanol.
Major Products
Oxidation: 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid.
Reduction: 6-Phenylimidazo[2,1-b][1,3]thiazole-5-methanol.
Substitution: Various substituted phenyl derivatives.
Condensation: Schiff bases and related imines.
相似化合物的比较
Similar Compounds
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
6-Phenylimidazo[2,1-b][1,3]thiazole-5-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
2-Phenylimidazo[2,1-b][1,3]thiazole: Lacks the aldehyde group, affecting its reactivity and applications.
Uniqueness
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is unique due to the presence of the aldehyde group, which allows for a wide range of chemical modifications and reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications.
属性
IUPAC Name |
6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-8-10-11(9-4-2-1-3-5-9)13-12-14(10)6-7-16-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHHDLZBYCPJAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50317392 | |
| Record name | 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50317392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74630-73-2 | |
| Record name | 74630-73-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315207 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50317392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


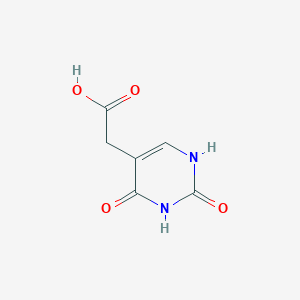
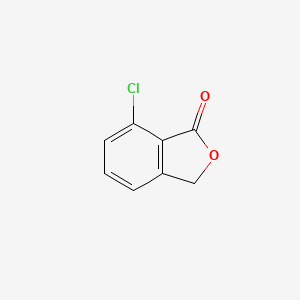
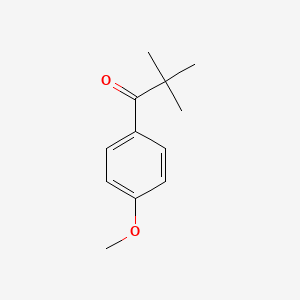
![2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid](/img/structure/B1362503.png)
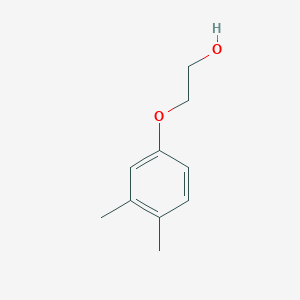
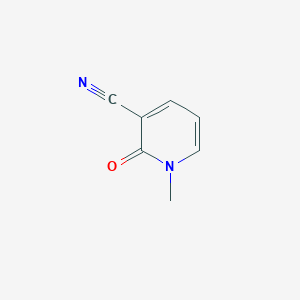


![2-({4-[Acetyl(methyl)amino]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1362513.png)
